N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide
Description
N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide is an oxalamide derivative characterized by a spirocyclic ketal group at the N1-position and a 2-methoxybenzyl moiety at the N2-position.
- N1-Substituent: The 1,4-dioxaspiro[4.4]nonan-2-ylmethyl group confers conformational rigidity due to its spirocyclic ketal structure (C7H12O2 core with a methylene bridge) .
- Core Structure: The oxalamide (-C(O)-N-C(O)-) backbone enables intramolecular hydrogen bonding (HB), which affects thermodynamic stability and solvent interactions .
Propriétés
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-23-15-7-3-2-6-13(15)10-19-16(21)17(22)20-11-14-12-24-18(25-14)8-4-5-9-18/h2-3,6-7,14H,4-5,8-12H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUIWGMNHIVFCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2COC3(O2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic compound characterized by its unique spirocyclic structure and oxalamide functional groups. This article explores its biological activity, potential therapeutic applications, and mechanisms of action, supported by relevant data, case studies, and research findings.
- Molecular Formula : C19H26N2O5
- Molecular Weight : 362.4 g/mol
- CAS Number : 899734-14-6
The biological activity of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding affinities, potentially leading to inhibition or modulation of biological pathways relevant in various diseases.
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance:
These findings suggest that the oxalamide functional group may enhance the compound's ability to disrupt microbial cell functions.
Anticancer Activity
Research has also highlighted the potential anticancer properties of this compound. For example:
These studies indicate that the compound may interfere with cancer cell proliferation and survival mechanisms.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide against various bacterial strains. The results demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating moderate antibacterial activity.
Case Study 2: Anticancer Mechanism Exploration
In another investigation focusing on its anticancer properties, the compound was tested in human breast cancer cell lines (MCF-7). The study reported a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment, suggesting a dose-dependent effect on cell proliferation.
Comparaison Avec Des Composés Similaires
Comparison with Similar Oxalamide Compounds
Structural and Functional Group Analysis
Key structural variations among oxalamide analogs and their implications are summarized below:
Key Observations:
Thermodynamic and Solvation Properties
reports thermodynamic parameters (ΔH°, ΔS°) for oxalamides, highlighting substituent-dependent HB schemes:
- N1,N2-Bis(2-nitrophenyl)oxalamide : Exhibits strong three-centered HB (ΔH° = +142 kJ/mol, ΔS° = +480 J/mol·K), requiring significant energy to disrupt HB during solvation .
- Ethyl N-Phenyloxalamate : Weaker HB (ΔH° = +98 kJ/mol, ΔS° = +320 J/mol·K) due to absence of intramolecular HB with the carbonyl .
- Target Compound : Predicted to have intermediate ΔH°/ΔS° values between nitro- and methoxy-substituted analogs, as methoxy groups may form weaker intramolecular HB.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including amide bond formation and spirocyclic ring construction. Key steps include:
- Activation of oxalic acid derivatives (e.g., oxalyl chloride) for coupling with amines.
- Use of solvents like dichloromethane (DCM) or dimethylformamide (DMF) to stabilize intermediates .
- Catalysts such as HATU or EDC for efficient amidation . Optimization requires temperature control (e.g., reflux for cyclization) and purification via column chromatography or recrystallization .
Q. Which spectroscopic and analytical techniques are critical for confirming structural integrity?
Essential methods include:
- NMR Spectroscopy : For verifying spirocyclic and aromatic proton environments (e.g., δ 3.82 ppm for methoxy groups) .
- IR Spectroscopy : To confirm amide C=O stretches (~1679 cm⁻¹) and ether linkages .
- Mass Spectrometry (MS) : For molecular weight validation (e.g., 323.36 g/mol) .
- HPLC : To assess purity (>95% is typical for pharmacological studies) .
Q. How can initial biological activity screening be designed for this compound?
Use in vitro assays targeting enzymes or receptors of interest. Examples:
- Enzyme Inhibition : Measure IC₅₀ values against kinases or proteases using fluorometric assays .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
- Binding Affinity : Surface plasmon resonance (SPR) to quantify interactions with biological targets .
Q. What are the solubility and stability profiles under standard laboratory conditions?
- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) but poor in water. Solubility can be enhanced via co-solvents (e.g., PEG-400) .
- Stability : Stable at room temperature in inert atmospheres. Susceptible to hydrolysis under strong acidic/basic conditions due to the amide bond .
Q. Which functional groups dominate its reactivity?
Key groups include:
- Oxalamide Core : Participates in hydrogen bonding and π-π stacking, critical for target interactions .
- Spirocyclic Ether : Enhances rigidity and metabolic stability .
- Methoxybenzyl Group : Modulates lipophilicity and membrane permeability .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
Structure-activity relationship (SAR) studies reveal:
| Substituent | Biological Impact | Source Compound |
|---|---|---|
| 2-Methoxybenzyl | Enhanced receptor affinity | Target compound |
| 3-Chloro-4-fluorophenyl | Increased cytotoxicity | Analog |
| 4-Methoxyphenyl | Improved solubility | Analog |
| Computational modeling (e.g., CoMFA) can predict optimal substituents for target-specific activity . |
Q. What mechanistic insights can molecular docking provide for its biological activity?
Docking studies (e.g., AutoDock Vina) identify binding poses in enzymatic pockets. For example:
- The spirocyclic moiety fits into hydrophobic pockets of kinases, stabilizing inhibitory conformations .
- The oxalamide backbone forms hydrogen bonds with catalytic residues (e.g., Asp86 in HIV protease) . Validate predictions with mutagenesis or competitive binding assays .
Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?
- Meta-analysis : Compare datasets across studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Experimental Replication : Control variables like cell passage number and solvent purity .
- Computational Modeling : Identify confounding factors (e.g., assay interference by DMSO) .
Q. What reaction kinetics govern its stability in physiological conditions?
- pH-Dependent Hydrolysis : The amide bond degrades faster at pH < 3 or pH > 10, with half-life (t₁/₂) < 24 hours .
- Temperature Sensitivity : Arrhenius plots show accelerated degradation above 40°C (activation energy ~50 kJ/mol) . Stabilization strategies include PEGylation or encapsulation in liposomes .
Q. Does this compound exhibit multi-target interactions in biological systems?
- Polypharmacology Screening : Use proteome-wide affinity capture (e.g., pull-down assays with SILAC labeling) .
- Network Pharmacology : Map interactions via STRING or KEGG databases to identify off-target effects .
- In Vivo Phenotypic Studies : Zebrafish models can reveal systemic effects (e.g., neuroactivity or cardiotoxicity) .
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